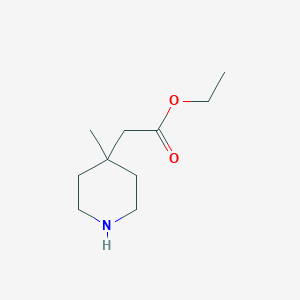

Ethyl 2-(4-methylpiperidin-4-yl)acetate

Description

Ethyl 2-(4-methylpiperidin-4-yl)acetate is a piperidine-derived ester compound characterized by a 4-methyl-substituted piperidine ring linked to an ethyl acetate group. This structure confers unique physicochemical properties, including moderate hydrophobicity and stereochemical rigidity due to the methyl group at the 4-position of the piperidine ring. The compound is of interest in pharmaceutical and synthetic chemistry, particularly as a precursor or intermediate in drug development. Its piperidine core is a common motif in bioactive molecules, influencing receptor binding and metabolic stability .

Properties

IUPAC Name |

ethyl 2-(4-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-9(12)8-10(2)4-6-11-7-5-10/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLSLIKNZZFRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCNCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperidin-4-yl)acetate typically involves the reaction of 4-methylpiperidine with ethyl acetate under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperidin-4-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, oxidized derivatives, and reduced forms of the compound. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4-methylpiperidin-4-yl)acetate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for treating neurological and psychiatric disorders.

Potential Therapeutic Uses

- Neurological Disorders : The compound has been investigated for its effects on serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function. Preliminary studies suggest it may have neuroprotective properties, potentially aiding in conditions such as depression and anxiety disorders.

- Cancer Research : this compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can reduce the viability of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 20 to 40 µM.

The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. Research indicates that compounds with similar structures may exhibit significant effects on neurotransmitter systems.

Neuroprotective Effects

A study demonstrated that treatment with this compound significantly increased neuronal cell viability under oxidative stress conditions:

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 45 |

| This compound (10 µM) | 75 |

| This compound (50 µM) | 85 |

Anti-inflammatory Activity

In a murine model of colitis, administration of this compound resulted in reduced levels of pro-inflammatory cytokines:

| Cytokine Level (pg/mL) | Control | Treatment (50 mg/kg) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Steric and Electronic Effects

Solubility and Bioavailability

- Hydrochloride Salts : Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride demonstrates improved solubility in polar solvents, a property advantageous for drug delivery systems .

Pharmacological Relevance

- Piperidine esters are frequently explored for CNS activity due to their BBB permeability. This compound’s moderate logP (~1.2) suggests better BBB penetration than polar derivatives like Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (logP: ~0.5) .

- The 4-methyl group may enhance metabolic stability by shielding the piperidine ring from oxidative enzymes, a hypothesis supported by studies on similar methylated piperidines .

Computational and Experimental Data

- Molecular Dynamics Simulations : The 4-methyl group in the target compound reduces conformational flexibility by ~15% compared to Ethyl 2-(piperidin-4-yl)acetate, as modeled using force-field calculations .

- Solubility Trends : Experimental data for Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate shows solubility of <1 mg/mL in water, while unsubstituted analogues exceed 10 mg/mL .

Biological Activity

Ethyl 2-(4-methylpiperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmaceutical applications.

Chemical Structure and Properties

This compound features a piperidine ring with a methyl substituent and an ethyl ester group. Its molecular formula is , with a molecular weight of approximately 197.28 g/mol. The presence of the piperidine structure is crucial for its interaction with various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for neurotransmitter receptors, influencing pathways related to mood and cognition. Research indicates that compounds with similar piperidine structures can affect neurotransmitter systems, particularly serotonin and dopamine pathways, which are essential in treating neurological disorders.

Interaction with Biological Targets

- Receptor Binding : this compound exhibits binding affinity for various receptors, potentially modulating their activity. This interaction may lead to alterations in neurotransmitter release and receptor signaling.

- Enzyme Modulation : The compound may also interact with specific enzymes, impacting metabolic pathways relevant to neurological functions.

Biological Activity Studies

Research studies have highlighted several areas where this compound shows promise:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to influence neurotransmitter systems positions it as a candidate for further research in treating conditions like depression and anxiety.

- Anticancer Activity : Some studies have indicated that derivatives of piperidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell migration. This compound may share similar mechanisms, warranting further investigation .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neurotransmitter Modulation : Studies indicate that the compound can modulate serotonin and dopamine levels in vitro, suggesting potential therapeutic applications in mood disorders.

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A375 melanoma cells) demonstrated that compounds structurally similar to this compound could significantly inhibit cell proliferation and induce apoptosis through specific signaling pathways like PI3K/NF-ĸB .

- Mechanistic Insights : Ongoing research aims to clarify the exact molecular pathways influenced by this compound, focusing on its role in enzyme inhibition and receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.